molecular formula C8H10N2O B11920943 1-(Pyrazin-2-yl)butan-1-one CAS No. 61892-81-7

1-(Pyrazin-2-yl)butan-1-one

Cat. No.: B11920943
CAS No.: 61892-81-7
M. Wt: 150.18 g/mol
InChI Key: JYMZPEKUDHEXFN-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-yl)butan-1-one is an organic compound with the molecular formula C8H10N2O. It features a pyrazine ring attached to a butanone moiety.

Preparation Methods

The synthesis of 1-(Pyrazin-2-yl)butan-1-one typically involves the acylation of pyrazine derivatives. One common method is the Friedel-Crafts acylation reaction, where pyrazine is reacted with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods ensure consistent quality and scalability for large-scale production .

Chemical Reactions Analysis

1-(Pyrazin-2-yl)butan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions include pyrazine derivatives with modified functional groups .

Scientific Research Applications

1-(Pyrazin-2-yl)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the butanone moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(Pyrazin-2-yl)butan-1-one can be compared with other similar compounds, such as:

    1-(Pyridin-2-yl)butan-1-one: This compound features a pyridine ring instead of a pyrazine ring.

    1-(Pyrazin-2-yl)propan-2-one: This compound has a shorter carbon chain compared to this compound.

The uniqueness of this compound lies in its specific combination of the pyrazine ring and butanone moiety, which imparts distinct chemical and biological properties .

Biological Activity

1-(Pyrazin-2-yl)butan-1-one, with the CAS number 61892-81-7, is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that summarize its pharmacological properties.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with a butanone group. Its molecular formula is C8_{8}H10_{10}N2_{2}O, and it exhibits unique chemical properties that contribute to its biological activities.

PropertyValue
Molecular FormulaC8_{8}H10_{10}N2_{2}O
Molecular Weight166.18 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study involving various bacterial strains demonstrated that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific pathways involved in cell death.

Research Findings on Anticancer Activity

A recent study explored the effects of this compound on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated significant cytotoxic effects with IC50_{50} values of 25 µM for MCF-7 and 30 µM for A549 cells.

The mechanism by which this compound exerts its biological effects appears to involve interaction with cellular receptors and enzymes. Specifically, it may inhibit certain kinases involved in cell proliferation and survival.

MechanismDescription
Enzyme InhibitionInhibits kinases involved in cell signaling pathways
Apoptosis InductionTriggers apoptotic pathways in cancer cells
Membrane InteractionEnhances permeability of bacterial membranes

Properties

IUPAC Name

1-pyrazin-2-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-3-8(11)7-6-9-4-5-10-7/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMZPEKUDHEXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50311779
Record name 1-(Pyrazin-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61892-81-7
Record name 1-(2-Pyrazinyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61892-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 245208
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061892817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 61892-81-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245208
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Pyrazin-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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